![molecular formula C20H30O B1210673 Levopimaradienal CAS No. 103654-28-0](/img/structure/B1210673.png)
Levopimaradienal
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Overview
Description
Levopimaradienal is a carbotricyclic compound and an abietane diterpenoid.
Scientific Research Applications
Cloning and Characterization in Ginkgo Biloba
Levopimaradiene synthase, responsible for the initial cyclization step in ginkgolide biosynthesis, has been cloned and characterized from Ginkgo biloba. This represents the first cloned ginkgolide biosynthetic gene, providing insights into the production of levopimaradiene in Escherichia coli (Schepmann, Pang, & Matsuda, 2001).
Metabolic and Protein Engineering
Combining metabolic and protein engineering enhances the production of levopimaradiene. This involves amplifying precursor flux and generating mutations in key synthases, leading to increased and selective production of levopimaradiene in E. coli (Leonard et al., 2010).
Functional Characterization in E. coli
Levopimaradiene synthase, when expressed in E. coli under different conditions, produces variations in levopimaradiene and related compounds. This highlights the enzyme's role in response to external factors and the plant's needs (Zhang et al., 2019).
Developmental Pattern Analysis in Arabidopsis
Studying the GbLPS promoter-driven GUS expression in Arabidopsis, researchers found that GUS accumulation was localized in specific plant parts. This supports the biosynthesis of ginkgolide in Ginkgo plant roots and suggests translocation through the phloem (Kim, Lee, Chang, & Kim, 2012).
Novel Synthase Gene in Ginkgo Biloba
A novel LPS gene (GbLPS2) from G. biloba leaves was cloned, which plays a crucial role in the biosynthesis of terpene trilactones (TTLs). This study sheds light on the gene's structure, expression pattern, and regulation by hormones like MeJA and ABA (Chen et al., 2021).
Synthesis and Characterization
Abietadiene, levopimaradiene, palustradiene, and neoabietadiene were synthesized and characterized, supporting their role in the biosynthesis of the abietane resin acids in conifer oleoresin (Lee, Ravn, & Coates, 2001).
properties
CAS RN |
103654-28-0 |
---|---|
Product Name |
Levopimaradienal |
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,12-14,17-18H,5,7-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
QAOPEXQKBQUUSQ-LWYYNNOASA-N |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C |
SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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